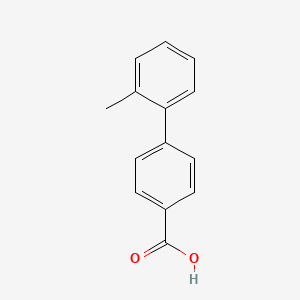

4-(2-methylphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNIPPKLIDCYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374919 | |

| Record name | 4-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5748-43-6 | |

| Record name | 4-(2-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methyl-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Methylphenyl)benzoic Acid

Abstract

4-(2-methylphenyl)benzoic acid, a biphenyl carboxylic acid derivative, belongs to a class of compounds with significant applications in medicinal chemistry and materials science. Its structural motif is a key intermediate in the synthesis of complex molecules, including pharmacologically active agents.[1] A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and offers insights into the causal relationships between molecular structure and physical behavior.

Molecular and Structural Profile

The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. This compound is an isomer of methyl-biphenylcarboxylic acid, and its properties are dictated by the spatial arrangement and electronic interplay of its constituent functional groups: a carboxylic acid, a methyl group, and a biphenyl core.

-

IUPAC Name: this compound

-

Other Names: 4-(o-tolyl)benzoic acid; 2'-Methylbiphenyl-4-carboxylic acid

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [2]

-

CAS Number: 100018-95-1

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at position 4, and the other with a methyl group at position 2. The ortho-positioning of the methyl group on one ring induces steric hindrance, causing a dihedral angle between the two aromatic rings, which prevents them from being coplanar.[3] This non-planar conformation is critical as it influences the molecule's crystal packing, solubility, and interactions with biological targets.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties are computationally predicted, they provide a reliable baseline for experimental design.

| Property | Value | Source & Method |

| Molecular Weight | 212.24 g/mol | Calculated |

| Melting Point | 137-139 °C | [4] (Experimental for isomer 2-(4-Methylbenzoyl)benzoic acid) |

| Boiling Point | 390.8 ± 35.0 °C | [5] (Predicted) |

| Acid Dissociation Constant (pKa) | ~4.0 - 4.5 | Estimated based on benzoic acid (pKa ≈ 4.2) |

| Octanol-Water Partition Coeff. (LogP) | 3.3 | [2] (Computed for isomer 2-(4-methylphenyl)benzoic acid) |

| Aqueous Solubility | Low | Inferred from high LogP and chemical structure |

In-Depth Analysis of Core Properties

Acidity and pKa

The acidity of this compound is conferred by its carboxylic acid functional group (-COOH). The acid dissociation constant (pKa) is a quantitative measure of this acidity in an aqueous solution. It is defined by the Henderson-Hasselbalch equation and represents the pH at which the compound exists in equal concentrations of its protonated (acidic, neutral) and deprotonated (conjugate base, ionized) forms.[6]

Solubility Profile

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of bioavailability.

-

Aqueous Solubility: Due to its predominantly nonpolar biphenyl structure, this compound is expected to have very low intrinsic solubility in water.[7][8]

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. At pH values significantly below its pKa, the molecule is in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt.[9] This principle is fundamental for designing oral formulations and for purification via acid-base extraction.

-

Organic Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[10][11]

Lipophilicity and LogP

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property that influences drug absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

A positive LogP value indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase.[12] The computed LogP of 3.3 for the closely related isomer suggests that this compound is a lipophilic molecule.[2] This level of lipophilicity suggests good potential for passive diffusion across cell membranes, but it may also be associated with lower aqueous solubility and potential for metabolic liabilities if too high.[13]

Experimental Protocols for Property Determination

To ensure scientific rigor, physicochemical parameters must be determined experimentally. The following sections describe validated, step-by-step protocols for measuring the core properties of this compound.

Protocol: Determination of pKa by Potentiometric Titration

This method, often called the "half-volume" method, involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[14]

Methodology:

-

Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of a suitable co-solvent/water mixture (e.g., 50:50 ethanol:water) to ensure complete dissolution.[6]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume.[14]

Workflow for pKa Determination:

Protocol: Determination of Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the intrinsic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Withdrawal & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Workflow for Solubility Determination:

Protocol: Determination of LogP by HPLC

Reversed-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.[15]

Methodology:

-

System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with well-established LogP values that bracket the expected LogP of the analyte. Inject each standard and record its retention time (t_R).

-

Analyte Injection: Dissolve this compound in the mobile phase and inject it into the HPLC system to determine its retention time.

-

Void Time Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time (t_0).

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the analyte using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) for the standards (y-axis) against their known LogP values (x-axis).

-

Perform a linear regression on the calibration data to obtain a calibration curve equation (log(k) = m * LogP + c).

-

Using the calculated log(k) for this compound, interpolate its LogP value from the calibration curve.

-

Spectroscopic and Safety Profile

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the complex multiplet region (approx. 7.0-8.2 ppm). A singlet corresponding to the methyl group protons will appear in the upfield region (~2.3 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the two distinct aromatic rings, the methyl carbon (~20 ppm), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (~170 ppm).[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O stretching absorption around 1700 cm⁻¹.[17]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 212, corresponding to the molecular weight of the compound.[2]

Safety and Handling

Based on data for isomeric compounds and the general class of aromatic carboxylic acids, this compound should be handled with appropriate care.[2]

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a lipophilic, weakly acidic compound with low predicted aqueous solubility. Its physicochemical properties, governed by its unique non-planar biphenylcarboxylic acid structure, are critical to its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for the precise and accurate determination of its pKa, solubility, and LogP, enabling researchers to effectively utilize this compound in drug discovery, synthesis, and materials science applications. The validation of predicted values through these empirical methods is an essential step in any rigorous scientific investigation.

References

- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]

- 4. 2-(4-Methylbenzoyl)benzoic acid | 85-55-2 [chemicalbook.com]

- 5. Benzoic acid, 4-[2-(2-methylphenyl)ethynyl]-, methyl ester CAS#: 2588023-84-9 [m.chemicalbook.com]

- 6. web.williams.edu [web.williams.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. chem.ws [chem.ws]

- 12. acdlabs.com [acdlabs.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. rsc.org [rsc.org]

- 17. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

structure elucidation of 4-(2-methylphenyl)benzoic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(2-methylphenyl)benzoic acid

This guide provides a comprehensive, multi-technique approach to the definitive . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, emphasizing a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural assignment.

Introduction and Strategic Overview

The precise determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. All subsequent research, from understanding biological activity to ensuring intellectual property, relies on the foundational correctness of the assigned structure. The target molecule, this compound (Molecular Formula: C₁₄H₁₂O₂, Molecular Weight: 212.24 g/mol ), is a biphenyl derivative. Its structure presents a distinct challenge: confirming the specific substitution pattern and the connectivity of the two aromatic rings.[1]

Our strategy is not linear but integrative. We will employ a suite of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. Information from one technique will generate hypotheses that are then tested and confirmed by others. This synergistic approach ensures the highest level of confidence in the final assignment.

Caption: Overall workflow for the .

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the first port of call. Its primary function is to provide the exact molecular weight of the compound, which in turn confirms the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, the expected molecular ion [M]⁺ or protonated molecule [M+H]⁺ will confirm the C₁₄H₁₂O₂ formula.

The fragmentation pattern observed in the mass spectrum provides crucial clues about the molecule's structure. The stability of the resulting fragments dictates the fragmentation pathways. For aromatic carboxylic acids, characteristic losses of hydroxyl radicals (•OH) and the entire carboxyl group (•COOH) are common.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 212

-

Loss of -OH (M-17): m/z = 195. This results from the cleavage of the C-OH bond.

-

Loss of -COOH (M-45): m/z = 167. This involves the loss of the entire carboxylic acid group, leaving the biphenyl fragment.

-

Benzoyl Cation: m/z = 105. While less direct for this specific structure, fragments related to parts of the molecule, like a benzoyl-type cation, can sometimes be observed.[2][3]

| Ion | Expected m/z | Description |

| [M]⁺ | 212 | Molecular Ion |

| [M - •OH]⁺ | 195 | Loss of a hydroxyl radical |

| [M - •COOH]⁺ | 167 | Loss of the carboxyl group |

| [C₆H₅CO]⁺ (Reference) | 105 | Benzoyl cation |

| [C₆H₅]⁺ (Reference) | 77 | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ionization chamber. This knocks an electron off the molecule to form a radical cation (the molecular ion).

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule.[4] For this compound, IR will confirm the presence of the carboxylic acid and the aromatic rings. Carboxylic acids have highly characteristic IR spectra due to the O-H and C=O bonds. The O-H stretching vibration is particularly noteworthy, appearing as a very broad band due to strong hydrogen-bonding dimerization in the solid state or concentrated solutions.[5][6]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption, often obscuring the C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7] |

| ~3050 | C-H stretch (Aromatic) | Sharp, medium-intensity peaks characteristic of sp² C-H bonds. |

| ~2950 | C-H stretch (Aliphatic) | Sharp, medium-intensity peaks from the methyl group. |

| 1710-1680 | C=O stretch (Carboxylic Acid) | A very strong, sharp peak. Its position indicates conjugation with the aromatic ring.[7][8] |

| 1600, 1450 | C=C stretch (Aromatic) | Two or more sharp peaks of variable intensity, confirming the presence of the benzene rings. |

| 1320-1210 | C-O stretch | A strong peak associated with the carboxylic acid C-O bond.[5][6] |

| 960-900 | O-H bend (out-of-plane) | A broad, medium-intensity peak, another characteristic feature of a carboxylic acid dimer.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies.

-

Spectrum Generation: The attenuated beam is returned to the detector. A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: While IR and MS confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for elucidating the precise isomeric structure of organic molecules.[9] We will use ¹H NMR to map the proton environment and ¹³C NMR to identify all unique carbon atoms. 2D NMR techniques like COSY and HSQC can then be used to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Structure of this compound.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons. The chemical shifts, integration (proton count), and splitting patterns (J-coupling) are key to the assignment.

-

Carboxylic Acid Proton (-COOH): A broad singlet far downfield (~12-13 ppm), due to its acidic nature and hydrogen bonding.[8] Its broadness means it typically doesn't couple with other protons.

-

Aromatic Protons (Ar-H): There are 8 aromatic protons in total, falling in the range of ~7.2-8.2 ppm. The protons on the benzoic acid ring will likely appear as two doublets (an AA'BB' system), while the four protons on the 2-methylphenyl ring will have more complex splitting patterns due to their asymmetry.

-

Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.4 ppm, integrating to 3 protons. The singlet nature confirms it has no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 12 distinct signals, as the two carbons of the methylphenyl ring ortho to the biphenyl bond are not equivalent.

-

Carbonyl Carbon (-COOH): The least shielded carbon, appearing around 165-175 ppm.[8]

-

Aromatic Carbons (Ar-C): Twelve signals in the 120-145 ppm range. Quaternary carbons (those without attached protons) will typically have lower intensities.

-

Methyl Carbon (-CH₃): The most shielded carbon, appearing around 20-22 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~12.5 | br s, 1H (COOH) | ~170 | C=O |

| ~8.15 | d, 2H (benzoic acid, ortho to COOH) | ~145-130 | Aromatic Quaternary Cs |

| ~7.75 | d, 2H (benzoic acid, meta to COOH) | ~130-125 | Aromatic CHs |

| ~7.4-7.2 | m, 4H (methylphenyl ring) | ~21 | -CH₃ |

| ~2.35 | s, 3H (-CH₃) |

Note: These are predicted values. Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve maximum homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

(Optional) 2D NMR Acquisition: If assignments are ambiguous, acquire a 2D COSY spectrum to identify ¹H-¹H coupling networks and an HSQC or HMQC spectrum to correlate protons with their directly attached carbons.

X-ray Crystallography: The Gold Standard

For an unequivocal and absolute confirmation of structure, single-crystal X-ray diffraction is the ultimate technique. It provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the dihedral angle between the two aromatic rings. The latter is particularly interesting in biphenyl systems as it provides insight into steric hindrance. In the solid state, molecules of this compound are expected to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups.[10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-purity sample is dissolved in a suitable solvent or solvent mixture, and crystals are grown through slow evaporation, slow cooling, or vapor diffusion.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. These positions are then refined to best fit the observed diffraction data, resulting in a final, highly accurate molecular structure.

Data Synthesis and Conclusion

The is complete when the data from all techniques converge on a single, consistent structure.

-

MS confirms the molecular formula C₁₄H₁₂O₂.

-

IR confirms the presence of a conjugated carboxylic acid and aromatic rings.

-

NMR provides the definitive connectivity, showing a benzoic acid moiety, a 2-methylphenyl group, and their specific linkage at position 4. The number of signals, their chemical shifts, and coupling patterns will rule out all other possible isomers.

-

X-ray Crystallography , if performed, provides the absolute 3D structure, leaving no room for ambiguity.

By systematically applying this multi-faceted analytical approach, we can achieve a self-validating and trustworthy elucidation of the structure of this compound, a critical requirement for its use in research and development.

References

- 1. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-methylphenyl)benzoic acid: Molecular Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2-methylphenyl)benzoic acid, a member of the biphenyl carboxylic acid class of compounds. While specific experimental data for this particular isomer is not extensively documented in public databases, this guide establishes its core molecular formula and weight. By drawing on established knowledge of its isomers and the broader class of biphenyl carboxylic acids, we present a detailed exploration of its physicochemical properties, robust synthesis methodologies, potential applications in medicinal chemistry and materials science, and standard analytical techniques for its characterization. This document serves as a foundational resource for researchers interested in the synthesis and application of novel biphenyl derivatives.

Introduction: The Significance of Biphenyl Carboxylic Acids

Biphenyls and their derivatives are a cornerstone in organic chemistry, forming the structural backbone of a wide array of pharmacologically active compounds and functional materials.[1] The inherent rigidity and aromaticity of the biphenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, make these molecules valuable building blocks in drug discovery and materials science.[2] The introduction of substituents, such as a methyl group on one of the phenyl rings, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and material characteristics. This guide focuses on the specific isomer, this compound, providing a detailed examination of its molecular features and the scientific principles guiding its synthesis and analysis.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

-

Chemical Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [3]

The structure consists of a benzoic acid moiety where the phenyl ring is substituted at the 4-position with a 2-methylphenyl (o-tolyl) group.

Comparative Physicochemical Properties of Isomers

| Property | 2-(4-Methylphenyl)benzoic acid | 4-(4-Methylphenyl)benzoic acid | This compound (Predicted) |

| CAS Number | 7148-03-0[3] | 720-73-0 | Not Available |

| Molecular Formula | C₁₄H₁₂O₂[3] | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol [3] | 212.24 g/mol | 212.24 g/mol |

| Melting Point | 146-148 °C | 235-240 °C | The melting point is expected to be influenced by the substitution pattern, which affects crystal lattice packing. |

| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol (Slightly) | Expected to be soluble in organic solvents like DMSO and methanol. |

Synthesis of this compound

The formation of the C-C bond between the two phenyl rings is the critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[4]

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, 2-methylphenylboronic acid) and an organohalide (4-halobenzoic acid).[5] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

solubility of 4-(2-methylphenyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(2-Methylphenyl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Scientific Advancement

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone physical property that dictates its behavior from synthesis and purification to formulation and bioavailability. For a molecule like this compound, a biaryl carboxylic acid with potential applications in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is not merely academic—it is a critical parameter for process development, drug delivery design, and ensuring reproducible experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the thermodynamic modeling of solubility data.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its molecular structure—comprising a carboxylic acid group, a phenyl ring, and a methyl-substituted phenyl ring—governs its interactions with different organic solvents.

Solute-Solvent Interactions: A Molecular Handshake

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. The key to predicting solubility lies in a more nuanced appreciation of the specific intermolecular forces at play:

-

Hydrogen Bonding: The carboxylic acid moiety of this compound is a potent hydrogen bond donor and acceptor. Protic solvents, such as alcohols (e.g., methanol, ethanol), can readily engage in hydrogen bonding with the carboxylic acid group, leading to favorable solute-solvent interactions and generally higher solubility. Aprotic polar solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar carboxylic acid group imparts a significant dipole moment to the molecule. Polar solvents, both protic and aprotic, will interact favorably with this dipole, contributing to the dissolution process.

-

Van der Waals Forces (Dispersion Forces): The two phenyl rings in the structure are nonpolar and will primarily interact through van der Waals forces. Nonpolar solvents, such as toluene or hexane, will interact with these nonpolar regions of the molecule. However, the energetic cost of breaking the strong solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions in highly cohesive polar solvents often leads to lower solubility in purely nonpolar solvents.

-

Steric Hindrance: The ortho-methyl group on one of the phenyl rings can introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to pack efficiently in a crystal lattice. This may also influence how solvent molecules can approach and solvate the molecule.

The Impact of Temperature on Solubility

For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Predictive Models for Solubility: A Priori Insights

While experimental determination is the gold standard, predictive models can offer valuable initial estimates of solubility, aiding in solvent selection and experimental design.

-

Modified Apelblat Equation: This semi-empirical model is widely used to correlate the temperature dependence of solubility. It is relatively simple and often provides a good fit for experimental data in various solute-solvent systems.

-

The Buchowski–Ksiazaczak (λh) Model: This model is another useful tool for correlating solubility data with temperature, particularly for non-ideal solutions.[1]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful a priori predictive model that uses quantum chemical calculations to predict thermodynamic properties, including solubility, without the need for experimental data. It can be particularly useful for screening a large number of solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible experimental protocol is paramount for obtaining high-quality solubility data. The isothermal saturation method, followed by gravimetric analysis, is a widely accepted and reliable technique.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating/cooling circulator

-

Isothermal shaker

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven

-

Magnetic stirrer and stir bars

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Figure 1: Experimental workflow for the determination of solubility using the isothermal saturation and gravimetric method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of vials containing a known mass of each organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure that the solution reaches saturation. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter. To avoid premature crystallization, the syringe and filter should be pre-heated (if the experimental temperature is above ambient) or pre-cooled (if below ambient) to the experimental temperature.

-

Dispense the filtered saturated solution into a pre-weighed vial and record the total mass.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant mass is achieved.

-

Record the mass of the dried solute.

-

Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dried solute

-

M_solute is the molar mass of this compound

-

m_solvent is the mass of the solvent (calculated as the mass of the saturated solution minus the mass of the dried solute)

-

M_solvent is the molar mass of the solvent

Data Analysis and Thermodynamic Modeling

Once solubility data has been collected at various temperatures, it can be used to derive important thermodynamic parameters that describe the dissolution process.

Correlating Solubility with Temperature

The experimental mole fraction solubility data can be correlated with temperature using thermodynamic models such as the van't Hoff equation or the modified Apelblat equation.

Calculation of Thermodynamic Parameters

From the temperature-dependent solubility data, the apparent standard enthalpy (ΔH°_sol), Gibbs energy (ΔG°_sol), and entropy (ΔS°_sol) of solution can be calculated using the van't Hoff and Gibbs equations. These parameters provide valuable insights into the thermodynamics of the dissolution process.

-

ΔH°_sol: A positive value indicates an endothermic dissolution process, where solubility increases with temperature.

-

ΔG°_sol: A positive value indicates that the dissolution process is not spontaneous under standard conditions.

-

ΔS°_sol: A positive value suggests an increase in disorder as the solute dissolves.

Data Presentation

For clarity and ease of comparison, the experimentally determined mole fraction solubility of this compound in various organic solvents at different temperatures should be summarized in a table.

Table 1: Hypothetical Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ |

| 303.15 | y₁ | y₂ | y₃ | y₄ | y₅ |

| 308.15 | z₁ | z₂ | z₃ | z₄ | z₅ |

| ... | ... | ... | ... | ... | ... |

Note: This table is for illustrative purposes. The values would be populated with experimental data.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic solvent like methanol.

Figure 2: A conceptual diagram of the key molecular interactions influencing the solubility of this compound in a protic solvent.

Conclusion: A Roadmap for Solubility Characterization

This technical guide has provided a comprehensive overview of the theoretical principles, predictive models, and experimental methodologies for determining the . By following the detailed protocols and data analysis procedures outlined herein, researchers, scientists, and drug development professionals can obtain high-quality, reliable solubility data. This information is indispensable for the rational design of crystallization processes, the formulation of drug products, and the overall advancement of scientific research involving this and similar compounds. The principles and techniques described are broadly applicable and form a foundational component of physical chemistry and pharmaceutical sciences.

References

Methodological & Application

Application Note: Suzuki Coupling for the Synthesis of 4-(2-Methylphenyl)benzoic Acid

Introduction

The biaryl motif is a fundamental structural unit in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methods developed for the construction of carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool.[3][4][5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron species with an organohalide.[3]

This application note provides a comprehensive guide for the synthesis of 4-(2-methylphenyl)benzoic acid via the Suzuki coupling of 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid. This particular biaryl carboxylic acid serves as a valuable building block in the development of complex organic molecules.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-bromo-2-methylbenzoic acid) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[4][10] The electron density of the palladium center, often modulated by phosphine ligands, is crucial for this step.[3]

-

Transmetalation: This is a critical step where the organic group from the organoboron compound (2-methylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[11][12][13] The exact mechanism of transmetalation is complex, but it is widely accepted that the base plays a crucial role in forming a more reactive boronate species.[3][14]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. In this step, the two organic groups are coupled to form the desired biaryl product, this compound, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][4]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-methylbenzoic acid and 2-methylphenylboronic acid.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier |

| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 1.0 | 1.0 | Commercial |

| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 | Commercial |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | Commercial |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | Commercial |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | Anhydrous |

| Water | H₂O | 18.02 | - | - | Degassed |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (215 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

-

Solvent Addition:

-

Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-bromo-2-methylbenzoic acid) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of water and acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as:

-

¹H NMR: To confirm the presence of aromatic and methyl protons.

-

¹³C NMR: To confirm the carbon framework of the biaryl structure.

-

Mass Spectrometry: To determine the molecular weight of the product.

Key Considerations and Troubleshooting

-

Choice of Catalyst: While Pd(PPh₃)₄ is a common and effective catalyst, other palladium sources and ligands can be employed.[15][16][17] For challenging substrates, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can improve reaction efficiency.[18]

-

Role of the Base: The base is crucial for activating the boronic acid.[11] Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate are commonly used.[11][18] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8] Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst.

-

Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[10] These can often be minimized by carefully controlling the reaction conditions and ensuring an oxygen-free environment.[19]

-

Purification Challenges: The separation of the biaryl acid product from unreacted boronic acid can sometimes be challenging due to their similar polarities.[20] Acid/base extraction during the work-up is a critical step. If co-elution occurs during chromatography, converting the carboxylic acid to its methyl ester for purification, followed by hydrolysis back to the acid, can be an effective strategy.[20]

Workflow Visualization

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired biaryl product. The protocol and considerations outlined in this application note provide a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. thieme-connect.com [thieme-connect.com]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. reddit.com [reddit.com]

Navigating the Uncharted Territory of 4-(2-Methylphenyl)benzoic Acid in Medicinal Chemistry: A Scarcity of Evidence

A comprehensive review of the current scientific literature reveals a notable absence of dedicated research into the medicinal chemistry applications of 4-(2-methylphenyl)benzoic acid. Despite the broad utility of the benzoic acid scaffold in drug discovery, this specific positional isomer remains largely unexplored, with no significant body of work detailing its biological targets, mechanism of action, or established in vitro and in vivo protocols.

While its isomer, 2-(4-methylphenyl)benzoic acid, is a well-documented intermediate in the synthesis of the multi-billion dollar "sartan" class of angiotensin II receptor antagonists used to treat hypertension, the 4-(2-methylphenyl) variant does not share this established role. This disparity underscores the critical importance of isomeric substitution in determining the pharmacological profile of a molecule.

Our in-depth search for specific biological data, screening assays, and detailed experimental protocols for this compound did not yield the requisite information to construct the detailed application notes and protocols as requested. The principles of scientific integrity and trustworthiness preclude the extrapolation or fabrication of such technical guidance in the absence of validated research.

The Broader Landscape: Benzoic Acid Derivatives in Drug Discovery

The benzoic acid motif is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its ability to engage in key interactions with biological targets. Numerous derivatives have been successfully developed into therapeutics for a wide range of diseases. Understanding this broader context can provide valuable insights for researchers interested in exploring novel derivatives like this compound.

Key Therapeutic Areas for Benzoic Acid Scaffolds:

-

Antihypertensives: As mentioned, the sartan class of drugs, which feature a biphenyl scaffold often derived from a benzoic acid precursor, are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor, playing a crucial role in the management of high blood pressure.

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) frequently incorporate a benzoic acid or related acidic functional group to inhibit cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation. The synthesis and structure of a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, highlights the continued interest in this area.[1]

-

Anticancer Agents: A vast number of benzoic acid derivatives have been investigated for their potential as anticancer agents, targeting a variety of mechanisms including enzyme inhibition and disruption of signaling pathways.[2]

-

Antimicrobial Agents: The benzoic acid core can be found in compounds with antibacterial and antifungal properties.

A Path Forward: Exploring the Potential of an Undiscovered Molecule

For researchers intrigued by the untapped potential of this compound, the journey begins with fundamental exploratory studies. The following section outlines a conceptual framework for initiating a research program aimed at elucidating the medicinal chemistry applications of this compound.

Conceptual Workflow for Investigating a Novel Chemical Entity

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like this compound.

Caption: A conceptual workflow for the initial exploration of a novel chemical entity in medicinal chemistry.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol provides a general method for the synthesis of this compound, a common and versatile cross-coupling reaction.

Materials:

-

4-Bromobenzoic acid

-

2-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02-0.05 eq) and triphenylphosphine (0.08-0.20 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol can be used as an initial phenotypic screen to assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound stock solution in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion

While this compound currently represents a data-poor region of the chemical landscape, its structural similarity to well-established pharmacophores suggests that it could hold untapped potential. The absence of existing research presents a unique opportunity for discovery. By employing systematic synthesis and screening approaches, researchers can begin to map the biological activity of this molecule and potentially uncover novel therapeutic applications. The protocols and workflow outlined above provide a foundational framework for initiating such an exploratory journey.

References

Application Note: Quantitative Analysis of 4-(2-methylphenyl)benzoic acid Using High-Performance Liquid Chromatography

Introduction

4-(2-methylphenyl)benzoic acid is a significant compound in pharmaceutical development, often encountered as a process-related impurity or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols for the quantitative analysis of this compound in drug substances and intermediates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability and robustness.[1][2][3][4]

Principles of the Methods

The quantification of this compound is achieved through two primary analytical techniques: HPLC-UV for routine quality control and LC-MS/MS for high-sensitivity applications and confirmation.

HPLC-UV Method

This method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The concentration is then determined by comparing the peak area of the sample to that of a known concentration standard.

LC-MS/MS Method

For instances requiring lower detection limits or higher selectivity, such as in the analysis of genotoxic impurities, an LC-MS/MS method is presented. This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity.[5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for the accurate quantification of this compound in a drug substance.

Equipment and Reagents

-

HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector.

-

Chromatographic Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Software: Empower 3, ChemStation, or equivalent chromatography data software.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Solution (for a drug substance):

-

Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

HPLC-UV Workflow

Caption: HPLC-UV workflow for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for trace-level quantification of this compound.

Equipment and Reagents

-

LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC system.

-

Chromatographic Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Software: MassLynx or equivalent.

-

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound reference standard

-

LC-MS/MS Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20-90% B; 5-6 min: 90% B; 6.1-8 min: 20% B (re-equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (m/z) 211.1 -> Product Ion (m/z) 167.1 |

| Cone Voltage | 30 V |

| Collision Energy | 15 eV |

Standard and Sample Preparation

Standard Stock Solution (100 µg/mL): Prepare as described in section 3.3.

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

Sample Solution: Prepare as described in section 3.3, with further dilution as necessary to fall within the calibration range.

LC-MS/MS Workflow

Caption: LC-MS/MS workflow for trace analysis.

Method Validation

The analytical methods were validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following parameters were assessed:

Specificity

The specificity of the methods was evaluated by analyzing a blank (diluent), a placebo (if applicable), the drug substance, and the drug substance spiked with this compound. No interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms. Peak purity analysis was also performed for the HPLC-UV method.

Linearity

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) was greater than 0.999 for both methods.

Accuracy

Accuracy was determined by analyzing samples of the drug substance spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of a standard solution. Intermediate precision was assessed by analyzing the same sample on different days by different analysts. The relative standard deviation (RSD) was calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

The robustness of the HPLC-UV method was evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition. The method was found to be robust within the tested parameter ranges.

Validation Summary

The following tables summarize the validation results for the HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Validation Data

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coeff. (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | Repeatability: < 1.0%; Intermediate: < 2.0% |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Table 2: LC-MS/MS Method Validation Data

| Parameter | Result |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coeff. (r²) | > 0.999 |

| Accuracy (Recovery) | 97.8% - 102.5% |

| Precision (RSD) | Repeatability: < 5.0%; Intermediate: < 8.0% |

| LOD | 0.15 ng/mL |

| LOQ | 0.5 ng/mL |

Conclusion

The described HPLC-UV and LC-MS/MS methods are suitable for the accurate and reliable quantification of this compound in pharmaceutical samples. The methods have been validated according to ICH guidelines and have demonstrated good linearity, accuracy, precision, and specificity. The HPLC-UV method is ideal for routine quality control, while the LC-MS/MS method offers higher sensitivity for trace-level analysis.

References

Application Note: A Robust HPLC Method for the Analysis of Biphenyl Carboxylic Acids

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of biphenyl carboxylic acids. These compounds are prevalent in pharmaceuticals and materials science, necessitating a reliable analytical method for quality control and research. This guide provides a step-by-step protocol, from initial method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and efficient HPLC workflow for this class of molecules.

Introduction: The Analytical Challenge

Biphenyl carboxylic acids are a class of organic compounds characterized by a biphenyl core structure and one or more carboxylic acid functional groups. Their inherent hydrophobicity, coupled with the ionizable nature of the carboxylic acid group, presents unique challenges in reversed-phase HPLC. Achieving optimal retention, selectivity, and peak shape requires careful control over mobile phase pH, stationary phase chemistry, and other chromatographic parameters. This note provides a systematic approach to overcoming these challenges.

Foundational Principles: Causality in Method Design

The development of a successful HPLC method is grounded in the physicochemical properties of the analytes. For biphenyl carboxylic acids, two key factors dictate the separation strategy:

-

Hydrophobicity: The biphenyl structure imparts significant non-polar character, making reversed-phase chromatography the logical choice.

-

Ionization: The carboxylic acid moiety (pKa typically in the range of 4-5) means that the analyte's charge state is highly dependent on the mobile phase pH.[1][2] In its ionized (deprotonated) form at higher pH, the molecule is more polar and will elute earlier with poor retention on a reversed-phase column. In its neutral (protonated) form at low pH, it is more hydrophobic and will be better retained, leading to improved separation.[1][2]

Therefore, the core principle of this method is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH. This ensures consistent retention, sharp, symmetrical peaks, and robust separation.[3]

HPLC Method Development and Optimization

Initial Conditions & Column Selection

The starting point for method development involves selecting a suitable column and defining initial mobile phase and detection parameters.

-

Column Selection: While standard C18 columns are a workhorse in reversed-phase HPLC, a Biphenyl stationary phase is highly recommended for this application.[4][5] The biphenyl phase offers unique π-π interactions with the aromatic rings of the analytes, providing alternative selectivity compared to traditional alkyl phases.[4][6] This can be particularly advantageous for resolving closely related impurities or isomers. An Ascentis® Express Biphenyl or similar column is an excellent choice.[6] For example, a column with dimensions of 100 mm x 2.1 mm and 2.7-µm solid-core particles provides a good balance of efficiency and backpressure.[4]

-

Mobile Phase: A simple starting mobile phase consists of acetonitrile (ACN) and water.[7] To control the ionization of the carboxylic acid, the aqueous portion should be acidified. A common and effective choice is 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.[1][8] For Mass Spectrometry (MS) detection, formic acid is preferred over non-volatile buffers like phosphate.[7]

-

Aqueous Phase (A): Water with 0.1% Formic Acid (pH ~2.7)

-

Organic Phase (B): Acetonitrile with 0.1% Formic Acid

-

-

Detection: Biphenyl carboxylic acids possess a strong chromophore in the biphenyl ring system, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal monitoring wavelength. A starting wavelength of 254 nm is generally effective for this class of compounds.[8][9] In some cases, lower wavelengths around 215 nm may provide higher sensitivity but can also lead to increased baseline noise.[10][11]

Workflow for Method Optimization

The following diagram outlines the logical workflow for optimizing the initial HPLC conditions.

Caption: Workflow for HPLC Method Optimization.

Step-by-Step Optimization Protocol

-

Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% ACN over 15-20 minutes) to determine the approximate elution time of the target analytes and any impurities.[6]

-

Gradient Adjustment: Based on the scouting run, adjust the gradient to improve resolution around the peaks of interest. If peaks elute too early, decrease the initial organic percentage or use a shallower gradient. If they elute too late, increase the starting organic percentage.

-

pH Control: Ensure the mobile phase pH is at least 1-2 units below the pKa of the carboxylic acid analytes.[12] This suppresses ionization, leading to better retention and peak shape.[2] Using buffered mobile phases, such as phosphate or acetate, can enhance reproducibility, but ensure they are soluble in the organic modifier and compatible with your detector.[2][3]

-

Temperature Control: Operating at a slightly elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak shape and efficiency.[6]

Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results, as well as for protecting the HPLC column.[13][14]

-

Dissolution: Accurately weigh the sample and dissolve it in a suitable solvent. A mixture of water and acetonitrile or methanol is often a good starting point. The final sample diluent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

-

Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[15]

-

For Complex Matrices (e.g., Biological Fluids):

-

Protein Precipitation: For plasma or serum samples, protein precipitation is a common first step.[15][16] This can be achieved by adding a precipitating agent like cold acetonitrile or trichloroacetic acid, followed by centrifugation.[14]

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, LLE or SPE can be employed to isolate the analytes from the matrix.[13][16] SPE, in particular, offers a more controlled and often more efficient cleanup.[14]

-

Method Validation Protocol (ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[17][18] The validation should be performed according to ICH guidelines.[19][20]

Caption: Key Parameters for HPLC Method Validation.

Validation Experiments

The following table summarizes the key validation parameters and the experimental protocols to assess them.

| Parameter | Protocol | Typical Acceptance Criteria |

| System Suitability | Inject a standard solution five or six times at the beginning of the run. | RSD of peak area and retention time < 2%. Tailing factor ≤ 2. Theoretical plates > 2000. |

| Specificity | Analyze samples of placebo, known impurities, and degradation products. Ensure no interfering peaks at the retention time of the main analyte. | Peak purity analysis should pass. No co-elution at the analyte's retention time. |

| Linearity | Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected sample concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[8] |

| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. | As per linearity, accuracy, and precision. |